2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]-1,8-naphthyridine
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Description
The compound “2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]-1,8-naphthyridine” is a complex organic molecule. It contains a 1,4-benzodioxine moiety, which is a type of aromatic ether . It also contains a sulfonyl group attached to the benzodioxine ring , a piperidine ring, and a naphthyridine moiety.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzodioxine ring system consists of a benzene ring fused to a 1,4-dioxin ring . The sulfonyl group is attached to one of the carbon atoms in the benzodioxine ring . The piperidine ring, a six-membered ring with one nitrogen atom, is attached to the sulfonyl group. The naphthyridine moiety, a type of nitrogen-containing heterocycle, is attached to the piperidine ring.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity, potentially affecting its solubility in various solvents. The aromatic rings could contribute to its stability and possibly its reactivity .Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
The sulfonyl fluoride motif in its structure suggests that it could be used as a connector for the assembly of -so2- linked small molecules with proteins or nucleic acids .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific information about its targets and mode of action .
Properties
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c25-29(26,17-4-6-19-20(14-17)28-13-12-27-19)24-10-7-15(8-11-24)18-5-3-16-2-1-9-22-21(16)23-18/h1-6,9,14-15H,7-8,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDMAQZAHADWBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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